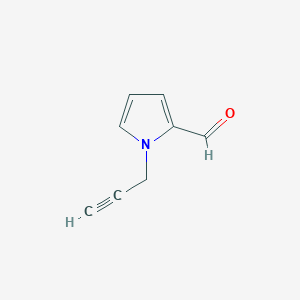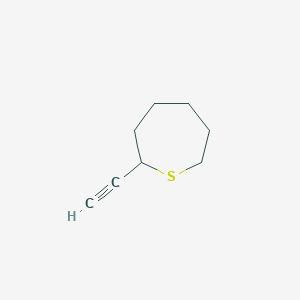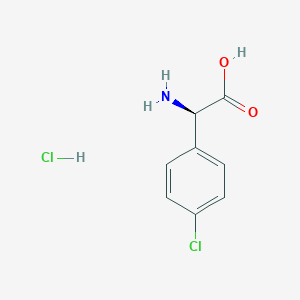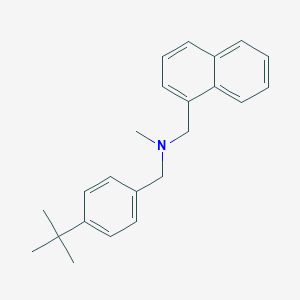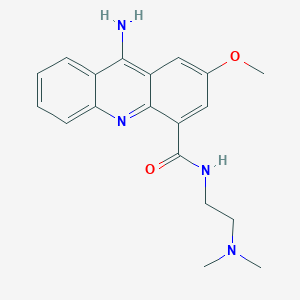
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylaino)ethyl)-2-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylaino)ethyl)-2-methoxy- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a derivative of acridinecarboxamide and has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylaino)ethyl)-2-methoxy- is not fully understood. However, studies have shown that this compound exhibits its anticancer activity through the inhibition of topoisomerase II, an enzyme that is essential for DNA replication and cell proliferation. Additionally, this compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. The mechanism of action of this compound in antimalarial activity is also not fully understood.
Biochemical and Physiological Effects:
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylaino)ethyl)-2-methoxy- has been shown to exhibit various biochemical and physiological effects. Studies have shown that this compound exhibits DNA intercalation, a process where the compound inserts itself between the base pairs of DNA, leading to the inhibition of DNA replication. Additionally, this compound has been shown to exhibit membrane-disrupting activity, leading to the disruption of the cell membrane and cell death. In terms of physiological effects, this compound has been shown to exhibit antitumor and antimalarial activity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylaino)ethyl)-2-methoxy- has various advantages and limitations for lab experiments. One of the advantages is its potent anticancer and antimalarial activity, making it a promising compound for drug development. Additionally, this compound has been synthesized through various methods, making it easily accessible for research purposes. However, one of the limitations of this compound is its potential toxicity, which may limit its use in vivo.
Orientations Futures
There are various future directions for the research of 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylaino)ethyl)-2-methoxy-. One of the future directions is the development of this compound as a potential anticancer and antimalarial drug. Additionally, further studies are needed to fully understand the mechanism of action of this compound. Furthermore, studies are needed to investigate the potential toxicity of this compound in vivo. Finally, the synthesis of analogs of this compound may lead to the discovery of more potent anticancer and antimalarial compounds.
Conclusion:
In conclusion, 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylaino)ethyl)-2-methoxy- is a promising compound with potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been synthesized through various methods and exhibits potent anticancer and antimalarial activity. However, further studies are needed to fully understand the mechanism of action of this compound and investigate its potential toxicity in vivo. The development of this compound as a potential drug and the synthesis of analogs may lead to the discovery of more potent anticancer and antimalarial compounds.
Méthodes De Synthèse
The synthesis of 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylaino)ethyl)-2-methoxy- has been achieved through various methods. One of the most commonly used methods is the reaction of 9-aminoacridine with dimethylaminoethyl chloride hydrochloride and sodium methoxide in methanol. This method yields the desired compound in good yields and high purity. Other methods include the reaction of 9-aminoacridine with N,N-dimethylethylenediamine and the reaction of 9-aminoacridine with dimethylaminoethyl chloride and potassium carbonate.
Applications De Recherche Scientifique
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylaino)ethyl)-2-methoxy- has various scientific research applications. It has been extensively studied for its potential anticancer activity. Studies have shown that this compound exhibits cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been studied for its potential antimalarial activity. Studies have shown that this compound exhibits potent antimalarial activity against Plasmodium falciparum, the parasite responsible for causing malaria.
Propriétés
Numéro CAS |
100113-19-7 |
|---|---|
Formule moléculaire |
C19H22N4O2 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
9-amino-N-[2-(dimethylamino)ethyl]-2-methoxyacridine-4-carboxamide |
InChI |
InChI=1S/C19H22N4O2/c1-23(2)9-8-21-19(24)15-11-12(25-3)10-14-17(20)13-6-4-5-7-16(13)22-18(14)15/h4-7,10-11H,8-9H2,1-3H3,(H2,20,22)(H,21,24) |
Clé InChI |
VZKXVQWVLAQACG-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC(=O)C1=CC(=CC2=C(C3=CC=CC=C3N=C12)N)OC |
SMILES canonique |
CN(C)CCNC(=O)C1=CC(=CC2=C(C3=CC=CC=C3N=C12)N)OC |
Autres numéros CAS |
100113-19-7 |
Synonymes |
9-Amino-N-(2-(dimethylaino)ethyl)-2-methoxy-4-acridinecarboxamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



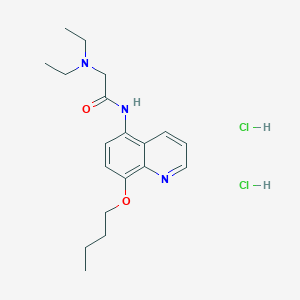
![5-[(Benzylsulfonyl)methyl]-2-furoic acid](/img/structure/B34993.png)

![2-(Pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B34998.png)
